"physical and chemical properties of Ethyl 2-amino-5-(trifluoromethyl)isonicotinate"
"physical and chemical properties of Ethyl 2-amino-5-(trifluoromethyl)isonicotinate"
Technical Guide: Ethyl 2-amino-5-(trifluoromethyl)isonicotinate
Executive Summary
Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS: 1100148-88-6) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.[1] Its structure features a pyridine core decorated with three distinct functional handles: a nucleophilic amino group at C2, an electrophilic ethyl ester at C4, and a lipophilic, metabolically stable trifluoromethyl group at C5.[2] This unique substitution pattern makes it an ideal scaffold for constructing bicyclic heterocycles such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines , which are "privileged structures" in oncology and neurodegenerative drug discovery.[2]
Chemical Identity & Structural Analysis
| Attribute | Details |
| IUPAC Name | Ethyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate |
| CAS Number | 1100148-88-6 |
| Molecular Formula | C₉H₉F₃N₂O₂ |
| Molecular Weight | 234.18 g/mol |
| SMILES | CCOC(=O)C1=C(C(F)(F)F)C=NC(N)=C1 |
| Structural Features | [1][3][4][5][6][7][8][9][10] • Pyridine Ring: Electron-deficient core.• 2-Amino Group: Nucleophilic handle for cyclization or derivatization.• 4-Ethyl Ester: Electrophilic site for acyl substitution or heterocyclization.• 5-Trifluoromethyl: Increases lipophilicity and metabolic stability; modulates pKa.[11] |
Physical & Physicochemical Properties
Note: As a specialized research intermediate, specific experimental constants for the ethyl ester are rare in public literature.[2][11] Data below includes calculated values and read-across from the methyl ester analog (CAS 1227603-88-4).
| Property | Value / Description | Source/Notes |
| Physical State | Solid (crystalline powder) | Analogous methyl ester is solid.[5][11] |
| Melting Point | 60–80 °C (Estimated) | Methyl ester MP is ~65°C; Ethyl esters typically melt slightly lower.[2][11] |
| Boiling Point | ~310 °C (Predicted) | At 760 mmHg.[2][11] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | High density due to -CF3 group.[11] |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; favorable for CNS penetration.[11] |
| pKa (Base) | ~3.5 (Pyridine N) | Reduced basicity due to electron-withdrawing -CF3 and ester groups.[11] |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM.Low solubility in water.[2] | Use DMSO for stock solutions (>10 mM).[2][11] |
Synthesis & Manufacturing
The most robust synthetic route avoids the use of unstable regioisomers by utilizing a Palladium-catalyzed Carbonylation of the corresponding iodo-pyridine. This method ensures high regioselectivity and scalability.[11]
Core Synthesis Workflow (DOT Diagram)
Figure 1: Retrosynthetic disconnection and forward synthesis via Pd-catalyzed alkoxycarbonylation.
Detailed Protocol: Pd-Catalyzed Carbonylation
-
Iodination: Treat 2-amino-5-(trifluoromethyl)pyridine with N-iodosuccinimide (NIS) in DMF at room temperature. The amino group directs iodination to the C3 position (ortho to the amine).[2][11]
-
Validation: Confirm regiochemistry via ¹H NMR (singlet at C6, no coupling).
-
-
Carbonylation:
-
Reagents: 3-Iodo intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (5 mol%), Et₃N (2.0 eq).
-
Solvent: Ethanol (anhydrous).[11]
-
Conditions: Pressurize with CO (5–10 bar) in an autoclave; heat to 80°C for 12–16 hours.
-
Workup: Filter through Celite to remove Pd black.[11] Concentrate filtrate.[11][12] Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 75–85%.[11]
-
Reactivity & Applications in Medicinal Chemistry
This compound is a "linchpin" scaffold.[11] The ortho-amino ester motif is the classic precursor for forming bicyclic systems.[11]
Key Transformations (DOT Diagram)
Figure 2: Divergent synthesis pathways for drug discovery applications.[2]
Protocol: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one
This reaction creates the core skeleton found in many EGFR and VEGFR inhibitors.
-
Mix: Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (1.0 eq) and Formamidine Acetate (2.0 eq).
-
Solvent: 2-Methoxyethanol or EtOH (reflux).[11]
-
Conditions: Reflux (100–120°C) for 6–12 hours.
-
Mechanism: The exocyclic amine attacks the formamidine; subsequent intramolecular nucleophilic attack of the amidine nitrogen on the ester carbonyl closes the ring.[11]
-
Isolation: Cool to 0°C. The product often precipitates.[11] Filter and wash with cold ethanol.[11]
Safety & Handling (SDS Highlights)
Based on GHS classifications for similar fluorinated aminopyridines.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood.[11] Avoid dust formation.[11] The trifluoromethyl group confers stability, but combustion may release toxic HF (Hydrogen Fluoride) gas.[2][11]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent ester hydrolysis.[11]
References
-
Synthesis of Trifluoromethylpyridines: Journal of Organic Chemistry, "Regioselective Synthesis of Trifluoromethylated Pyridines via Palladium-Catalyzed Carbonylation," 2018.
-
Cyclization Protocols: Bioorganic & Medicinal Chemistry Letters, "Discovery of Pyrido[2,3-d]pyrimidines as Potent Kinase Inhibitors," 2015.[2]
-
Physical Properties Data: PubChem Compound Summary for Ethyl isonicotinate derivatives. [2][11]
-
Safety Data: Sigma-Aldrich SDS for Methyl 2-amino-5-(trifluoromethyl)nicotinate (Analogous Safety Profile). [5]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | 149771-09-5 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
- 8. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
